Ant-cyclic guanosine monophosphate sodium salt is a sodium salt form of cyclic guanosine monophosphate, a crucial second messenger in various biological processes. This compound is synthesized from guanosine triphosphate through the action of guanylate cyclase, an enzyme that plays a significant role in signal transduction pathways. Cyclic guanosine monophosphate is involved in numerous physiological functions, including vasodilation, neurotransmission, and modulation of cellular responses to hormones.
Cyclic guanosine monophosphate is derived from guanosine triphosphate, which is abundant in all living cells. The conversion to cyclic guanosine monophosphate occurs primarily through the action of soluble and particulate guanylate cyclases, which are activated by various stimuli, including nitric oxide and natriuretic peptides .
Ant-cyclic guanosine monophosphate sodium salt belongs to the class of cyclic nucleotides. These compounds are categorized based on their structure and function as signaling molecules within cells. Specifically, cyclic nucleotides are classified into two main types: cyclic adenosine monophosphate and cyclic guanosine monophosphate. The sodium salt form indicates that the compound is ionic, consisting of sodium cations and cyclic guanosine monophosphate anions .
The synthesis of ant-cyclic guanosine monophosphate sodium salt can be achieved through both enzymatic and chemical methods.
The enzymatic pathway for synthesizing ant-cyclic guanosine monophosphate sodium salt typically requires controlled conditions such as pH and temperature to optimize enzyme activity. The purity of the final product can be verified using techniques such as high-performance liquid chromatography.
Ant-cyclic guanosine monophosphate sodium salt has a molecular formula of with a molecular weight of approximately 367.19 Da. The structure consists of a ribose sugar linked to a phosphate group and a nitrogenous base (guanine) forming a cyclic structure .
Key structural features include:
Ant-cyclic guanosine monophosphate sodium salt participates in several biochemical reactions:
The mechanism of action for ant-cyclic guanosine monophosphate sodium salt involves its role as a second messenger in signal transduction pathways:
Research indicates that cyclic guanosine monophosphate influences various cellular processes, including smooth muscle relaxation and neurotransmitter release.
Cyclic nucleotides like ant-cyclic guanosine monophosphate sodium salt are crucial for maintaining cellular homeostasis and responding to external stimuli.
Ant-cyclic guanosine monophosphate sodium salt has several scientific applications:
Ant-cGMP sodium salt (Rp-8-Br-PET-cGMPS) represents a strategically engineered cGMP analog designed to antagonize endogenous cGMP signaling through precise structural modifications. The molecule retains the core guanine scaffold and cyclic phosphate moiety of native cGMP but incorporates two critical modifications: a sulfur-for-oxygen substitution in the cyclic phosphate group (creating a phosphorothioate linkage) and an Rp stereochemical configuration at the phosphorus center. These modifications fundamentally alter the molecule's interactions with key cGMP effector proteins [9] [7].
The Rp configuration is sterically incompatible with the binding cleft of cGMP-dependent protein kinase (PKG), preventing the conformational changes necessary for kinase activation. X-ray crystallographic studies of PKG regulatory domains reveal that endogenous cGMP (3',5'-cyclic guanosine monophosphate) binds within a conserved cyclic nucleotide-binding pocket through hydrogen bonding with key residues (Thr-177 and Tyr-123 in PKG Iα). The sulfur atom in the Rp-configured phosphorothioate introduces steric clashes and disrupts these essential hydrogen bonds [9]. Furthermore, the bulky 8-bromo-phenylthio substituent at the C8 position of the guanine ring projects into a hydrophobic sub-pocket within the binding site. This enhances binding affinity through van der Waals interactions but simultaneously prevents the correct positioning of the adenine moiety relative to catalytic residues required for activation [7] [9]. The net effect is high-affinity competitive binding without activation – the hallmark of receptor antagonism.
Table 1: Structural Modifications of Ant-cGMP Sodium Salt and Their Functional Consequences
Structural Element | Modification in Ant-cGMP | Biochemical Consequence | Target Impact |
---|---|---|---|
Cyclic Phosphate | Sulfur substitution (Phosphorothioate) | Steric hindrance, altered H-bonding | Reduced PKG activation |
Phosphorus Stereochemistry | Rp configuration | Precludes catalytic domain movement | Kinase antagonism |
C8 Position | 8-Bromo-phenylthio group | Enhanced hydrophobic interactions | Increased binding affinity |
Ribose Conformation | Unmodified | Maintains core recognition | Selective cGMP receptor binding |
Exocyclic Oxygen (O6) | Unmodified | Preserved H-bond acceptor | Guanine specificity |
Beyond PKG, Ant-cGMP exhibits differential effects across cGMP receptors. While it potently inhibits PKG (IC₅₀ ≈ 0.2-1.0 μM), its antagonism at cyclic nucleotide-gated (CNG) channels is less potent. This selectivity arises because CNG channel gating depends primarily on direct ligand binding rather than the precise conformational relay required for kinase activation. The molecule's resistance to hydrolysis by certain phosphodiesterases (PDEs), particularly PDE5, further prolongs its antagonistic effects within cellular microdomains [7].
Soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO), is a heterodimeric hemoprotein (typically α1/β1) responsible for cGMP biosynthesis. Its catalytic activity is intricately regulated by nucleotides binding to both the catalytic domain and allosteric sites. Ant-cGMP sodium salt modulates sGC activity through complex allosteric mechanisms distinct from its direct antagonism of PKG [1] [3].
Biochemical studies using purified sGC reveal that ATP acts as a mixed-type inhibitor of cGMP synthesis. ATP binds to an allosteric site distinct from the catalytic GTP pocket, likely located in the C-terminal catalytic domains (α1catβ1cat). Binding induces conformational changes that increase the apparent KM for GTP and decrease Vmax. Similarly, Ant-cGMP interacts with this allosteric regulatory site. While endogenous cGMP can stimulate sGC activity at low concentrations via feedback loops, Ant-cGMP functions predominantly as an inhibitor in this context. Kinetic analyses show that Ant-cGMP reduces both basal and NO-stimulated sGC activity, particularly in the presence of physiological concentrations of ATP [3].
Table 2: Modulation of sGC Activity by Nucleotides and Ant-cGMP
Modulator | Binding Site | Effect on KM (GTP) | Effect on Vmax | sGC Activation State Impact |
---|---|---|---|---|
GTP (Substrate) | Catalytic | N/A | N/A | Required substrate |
ATP (Physiological) | Allosteric | ↑ Increase | ↓ Decrease | Mixed Inhibition |
Endogenous cGMP | Allosteric/Pseudosymmetric | Variable | ↑ Slight Increase | Feedback Stimulation |
YC-1/BAY 41-2272 (sGC stimulators) | Allosteric (Heme-NO/CO dependent) | ↓ Decrease | ↑↑↑ Increase | Potent Synergistic Activation |
Ant-cGMP | Allosteric/Catalytic overlap? | ↑ Increase | ↓ Decrease | Net Inhibition |
Importantly, Ant-cGMP does not compete directly with prototypical sGC stimulators like YC-1 or BAY 41-2272. YC-1 binds to a site distinct from the nucleotide regulatory pockets, potentially near the interface of the β1 H-NOX domain and the catalytic domains, synergizing with NO-bound heme to induce a highly active conformation. The inability of Ant-cGMP to block YC-1 stimulation underscores the spatial separation of these regulatory sites. Furthermore, truncated sGC constructs (α1catβ1cat) lacking regulatory domains retain sensitivity to ATP inhibition but lose responsiveness to YC-1, confirming the localization of the YC-1 site outside the catalytic core [1] [3]. This complex allosteric landscape positions Ant-cGMP as a tool to probe nucleotide-dependent sGC regulation rather than a broad inhibitor of NO-induced activity.
The primary therapeutic and research utility of Ant-cGMP sodium salt lies in its ability to function as a high-affinity competitive antagonist within multiple cGMP effector pathways. Its most characterized action is the potent and selective inhibition of cGMP-dependent protein kinase (PKG). In vascular smooth muscle cells, Ant-cGMP (Rp-8-Br-PET-cGMPS) effectively blocks PKG-mediated phosphorylation of key substrates like the vasodilator-stimulated phosphoprotein (VASP) at Ser239. This prevents the downstream physiological effects of cGMP-elevating agents, such as NO donors or natriuretic peptides [5] [9].
The antagonism is competitive. Increasing concentrations of endogenous cGMP can overcome the blockade by Ant-cGMP, restoring PKG activity and phosphorylation. This is demonstrated in platelet inhibition assays where Ant-cGMP significantly reduces the inhibitory effects of low-dose NO donors or ANP on platelet aggregation induced by ADP or collagen. The IC₅₀ for Ant-cGMP in reversing NO-mediated platelet inhibition typically ranges between 0.5 and 5 μM, depending on the agonist strength and cGMP concentration [5].
Table 3: Pathway-Specific Antagonism by Ant-cGMP Sodium Salt
Signaling Pathway | Primary Effector | Key Ant-cGMP Action | Functional Consequence | Experimental IC₅₀/Effective Range |
---|---|---|---|---|
PKG Activation | cGMP-dependent Protein Kinase | Binds R-domain, blocks activation | Inhibits substrate phosphorylation (e.g., VASP) | 0.2 - 1.0 μM (PKG) |
Platelet Inhibition | PKG, PDE modulation | Antagonizes NO/ANP-induced inhibition | Restores aggregation response | 0.5 - 5.0 μM (Platelets) |
Cardiomyocyte cGMP | PKG, PDE2, PDE3 | Elevates cAMP via PDE2 inhibition* | Potential positive inotropy* | Context-dependent |
Neuronal Signaling | PKG, CNG Channels | Modulates channel gating, kinase activity | Alters synaptic plasticity, LTP/LTD | Variable (10-100 μM often used) |
Angiogenesis | PKG (Endothelial cells) | Inhibits ANP-induced VASP phosphorylation | Reduces endothelial tube formation | ~5-10 μM (HUVEC assays) |
Beyond PKG, Ant-cGMP influences crosstalk with the cAMP pathway via phosphodiesterases (PDEs). PDE2 and PDE3 are dual-specificity PDEs regulated by cGMP. PDE2 is activated by cGMP binding to its GAF domains, increasing hydrolysis of both cAMP and cGMP. PDE3 is competitively inhibited by cGMP, leading to cAMP accumulation. By occupying the cGMP binding sites on these PDEs without activating PDE2 or effectively inhibiting PDE3 (due to its altered structure), Ant-cGMP disrupts this intricate balance. In cardiomyocytes, for instance, Ant-cGMP can lead to a paradoxical increase in cAMP levels and potentiation of β-adrenergic responses due to ineffective displacement of cAMP from PDE3 [5].
In endothelial cells, Ant-cGMP antagonizes the pro-angiogenic effects of atrial natriuretic peptide (ANP). ANP binding to particulate guanylyl cyclase (GC-A) generates cGMP pools that activate PKG. PKG phosphorylates VASP, promoting actin stress fiber formation and endothelial tube formation – key steps in angiogenesis. Ant-cGMP pretreatment dose-dependently inhibits ANP-induced VASP Ser239 phosphorylation and significantly reduces capillary-like network formation in Matrigel assays. siRNA knockdown experiments confirm that this effect is specifically mediated through the PKG/VASP axis [4] [5]. This highlights the compound's utility in dissecting cGMP-dependent processes in complex physiological responses like angiogenesis.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1